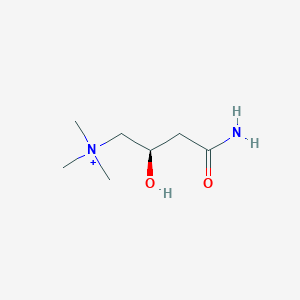
L-Carnitinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
L-Carnitinamide is a derivative of L-carnitine, a naturally occurring amino acid derivative that plays a crucial role in the metabolism of fatty acids. This compound is known for its involvement in the transport of long-chain fatty acids into the mitochondria, where they are oxidized to produce energy. This compound is of significant interest in various fields, including biochemistry, medicine, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
L-Carnitinamide can be synthesized through several methods. One common approach involves the reaction of L-carnitine with an amide-forming reagent. For instance, L-carnitine can be reacted with ammonia or an amine under specific conditions to form this compound. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves biotechnological processes. Microbial fermentation using genetically modified strains of bacteria such as Escherichia coli and Proteus sp. has been employed to produce L-carnitine, which can then be converted to this compound. These processes are optimized for large-scale production, focusing on factors such as pH, temperature, and nutrient availability to maximize yield .
化学反応の分析
Types of Reactions
L-Carnitinamide undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One notable reaction is its hydrolysis to form L-carnitine and ammonia, catalyzed by the enzyme carnitinamidase .
Common Reagents and Conditions
Hydrolysis: Catalyzed by carnitinamidase, typically in an aqueous medium.
Oxidation: Can be oxidized under specific conditions to form different derivatives.
Substitution: Reacts with various reagents to form substituted derivatives, depending on the desired application.
Major Products
The primary product of this compound hydrolysis is L-carnitine, which is a crucial compound in fatty acid metabolism .
科学的研究の応用
L-Carnitinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studying amide hydrolysis.
Biology: Studied for its role in cellular metabolism and energy production.
Medicine: Investigated for its potential therapeutic effects in conditions such as metabolic syndrome, cardiovascular diseases, and muscle wasting
作用機序
L-Carnitinamide exerts its effects primarily through its conversion to L-carnitine, which facilitates the transport of long-chain fatty acids into the mitochondria. This process is essential for the β-oxidation of fatty acids, leading to the production of energy. The molecular targets include enzymes involved in fatty acid metabolism, such as carnitine palmitoyltransferase I and II .
類似化合物との比較
Similar Compounds
L-Carnitine: The parent compound, essential for fatty acid transport and energy production.
Acetyl-L-carnitine: A derivative with additional acetyl groups, known for its neuroprotective effects.
Propionyl-L-carnitine: Another derivative, used for its vasodilatory properties and potential benefits in cardiovascular health.
Uniqueness
L-Carnitinamide is unique due to its specific amide structure, which allows it to undergo distinct chemical reactions compared to its parent compound, L-carnitine. This structural difference also influences its solubility, stability, and bioavailability, making it suitable for various specialized applications.
特性
分子式 |
C7H17N2O2+ |
|---|---|
分子量 |
161.22 g/mol |
IUPAC名 |
[(2R)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium |
InChI |
InChI=1S/C7H16N2O2/c1-9(2,3)5-6(10)4-7(8)11/h6,10H,4-5H2,1-3H3,(H-,8,11)/p+1/t6-/m1/s1 |
InChIキー |
KWIXGIMKELMNGH-ZCFIWIBFSA-O |
異性体SMILES |
C[N+](C)(C)C[C@@H](CC(=O)N)O |
正規SMILES |
C[N+](C)(C)CC(CC(=O)N)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


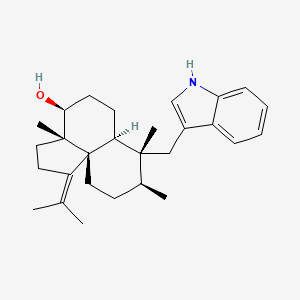

![[(Z)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea](/img/structure/B1243913.png)
![(2S)-N-[4-[2-(3-fluorophenyl)imino-3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-5-yl]phenyl]-2-[(2-phenylacetyl)amino]propanamide](/img/structure/B1243914.png)
![1-[3-carboxy-2-hydroxy-2-[2-oxo-5-[(1E,5Z,8Z)-tetradeca-1,5,8-trienyl]oxolan-3-yl]propanoyl]oxypropane-1,2,3-tricarboxylic acid](/img/structure/B1243915.png)

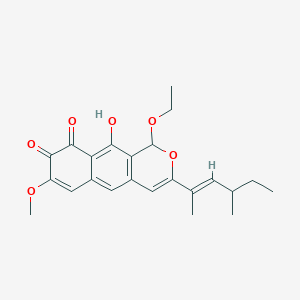
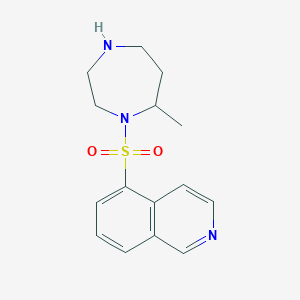
![(13S)-13-hydroxy-13-[(2S,3R)-3-isocyano-3-methyloxiran-2-yl]tridecanoic acid](/img/structure/B1243923.png)
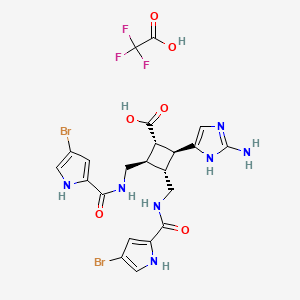

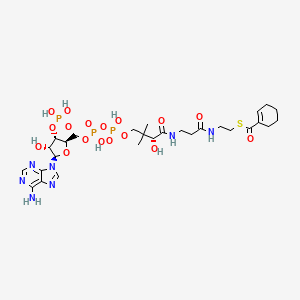
![[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B1243929.png)
![[(2R)-3-hexadecanoyloxy-2-octadecanoyloxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1243930.png)
